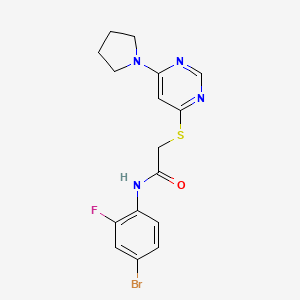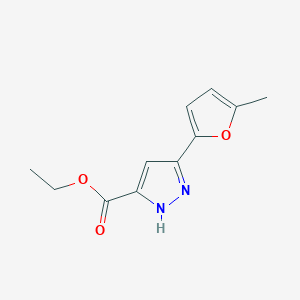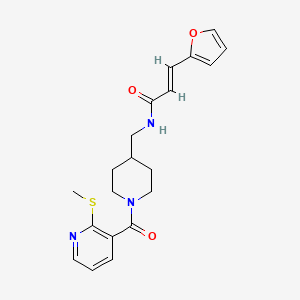
(E)-3-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-3-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide" is a structurally complex molecule that appears to be related to a class of compounds known for their interactions with nicotinic acetylcholine receptors. These receptors are implicated in various neurological pathways, including those associated with anxiety and depression. The compound's structure includes a furan moiety, a nicotinoyl group, and an acrylamide linkage, which suggests potential bioactivity and selectivity in its interactions with biological targets .
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, related compounds have been synthesized using green chemistry principles. For instance, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide was achieved under microwave radiation, which is an energy-efficient method. The use of filamentous marine and terrestrial-derived fungi for the ene-reduction of a similar compound indicates a biocatalytic approach to obtaining enantiomerically enriched products . This suggests that the synthesis of the compound could also employ similar green chemistry techniques and biocatalysis for enantioselective transformations.
Molecular Structure Analysis
The molecular structure of related N-tosylacrylamide compounds has been characterized by crystallography. The conformation about the C=C bond is E, and various aromatic rings are inclined at different angles to the acrylamide mean plane. This information is crucial as it can influence the compound's reactivity and interaction with biological targets. The inclination of the rings affects the overall shape of the molecule, which in turn can affect its binding to receptors .
Chemical Reactions Analysis
The compound's reactivity can be inferred from similar molecules that have been studied. For example, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to produce an enantiomerically enriched amide demonstrates the potential for selective chemical transformations. Additionally, the observed tautomerization of a related compound in the presence of protic solvents indicates that the compound may also undergo similar reactions, which could be relevant in physiological conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported, but based on the structure and known properties of similar compounds, it can be inferred that the compound may exhibit significant solubility in organic solvents and might have a moderate to high molecular weight. The presence of the furan ring and the acrylamide moiety suggests that the compound could have conjugated systems, which may affect its optical properties, such as absorption and fluorescence. The enantioselective synthesis and absolute configuration determination of related compounds through ECD spectra calculations indicate that chiral centers in the compound could be crucial for its biological activity .
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-27-19-17(5-2-10-21-19)20(25)23-11-8-15(9-12-23)14-22-18(24)7-6-16-4-3-13-26-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,22,24)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYXNMDPBUZKA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)

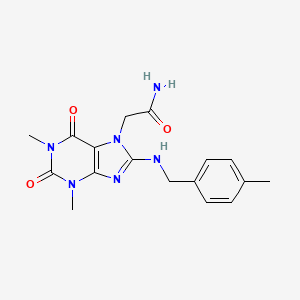
![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
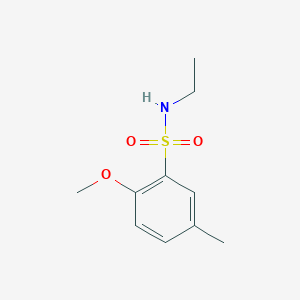
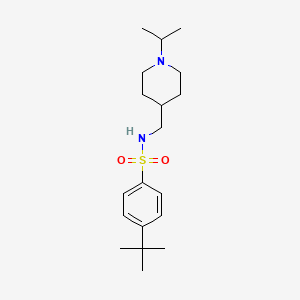
amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)
![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)
